1-(2-fluorophenyl)-7,7-dimethyl-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure with various substituents, including a fluorophenyl group, a thiophene ring, and two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, a Suzuki-Miyaura coupling reaction can be employed to introduce the thiophene ring . The reaction conditions often involve palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions that ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be utilized to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Halogenation or other substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: The compound can be used in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to altered cellular functions. Molecular docking studies can provide insights into its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: These compounds share the thiophene ring and exhibit similar biological activities.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups often have enhanced stability and bioactivity.
Quinoline Derivatives: These compounds are widely studied for their medicinal properties and serve as a basis for comparison.
Uniqueness
1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H20FNO2S |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-7,7-dimethyl-4-thiophen-3-yl-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C21H20FNO2S/c1-21(2)10-17-20(18(24)11-21)14(13-7-8-26-12-13)9-19(25)23(17)16-6-4-3-5-15(16)22/h3-8,12,14H,9-11H2,1-2H3 |
InChI Key |
XEANYCRFUSHQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=CC=CC=C3F)C4=CSC=C4)C(=O)C1)C |
Origin of Product |
United States |
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